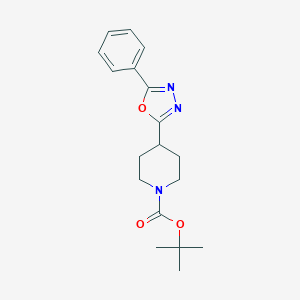

Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidinecarboxylic acids. This compound is characterized by the presence of a piperidine ring, a tert-butyl group, and an oxadiazole moiety. It is used in various scientific research applications due to its unique chemical structure and properties .

Méthodes De Préparation

The synthesis of tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 5-phenyl-1,3,4-oxadiazole-2-amine under appropriate conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Analyse Des Réactions Chimiques

Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole moiety into other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate has been evaluated for its efficacy against various bacterial strains, including multidrug-resistant Escherichia coli. The compound acts as an allosteric inhibitor of the AcrAB-TolC efflux pump, enhancing the effectiveness of conventional antibiotics by preventing bacterial resistance mechanisms .

Anticancer Potential

Studies have also explored the anticancer properties of oxadiazole derivatives. Compounds similar to tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine have shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression .

Central Nervous System (CNS) Effects

The piperidine structure is known for its neuroactive properties. Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as anxiety and depression .

Pain Management

Preliminary studies suggest that this compound may have analgesic properties. It could serve as a scaffold for developing new pain relief medications that target specific pain pathways in the body .

Polymer Chemistry

Due to its unique chemical structure, this compound can be utilized in the synthesis of advanced polymers with enhanced thermal stability and mechanical properties. These materials are particularly relevant in the production of high-performance coatings and composites .

Photophysical Properties

The oxadiazole moiety contributes to interesting photophysical characteristics, making this compound a candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research into its luminescent properties could lead to innovations in display technologies .

Case Studies

Mécanisme D'action

The mechanism of action of tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and molecular targets are still under investigation.

Comparaison Avec Des Composés Similaires

Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

- tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

- 1,3-Bis[5-(4-tert-butylphenyl)-2-[1,3,4]oxadiazolyl]benzene

These compounds share structural similarities but differ in their specific functional groups and overall chemical properties.

Activité Biologique

Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (CAS No. 21098365) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity based on available research findings, case studies, and relevant data.

Before delving into biological activities, it is essential to understand the chemical structure and properties of the compound:

- Molecular Formula : C18H23N3O3

- Molecular Weight : 341.39 g/mol

- Melting Point : 239–243 °C

- Purity : >97% (HPLC)

- UV Absorption : Maximal absorption at 292 nm in dichloromethane

The biological activity of this compound is primarily attributed to its interaction with various cellular targets and pathways. The oxadiazole moiety is known for its ability to modulate biological responses through:

- Induction of Apoptosis : Studies have indicated that compounds containing oxadiazole derivatives can induce apoptosis in cancer cell lines by activating caspases and increasing p53 expression levels .

- Cytotoxic Activity : The compound has shown significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U937 (monocytic leukemia), with IC50 values in the micromolar range .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induces apoptosis via caspase activation |

| U937 | 2.41 | Increases p53 expression |

| HeLa | 1.98 | Cytotoxicity via mitochondrial pathway |

Study on Apoptotic Induction

A study published in MDPI demonstrated that Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine derivatives exhibited potent apoptotic effects in MCF-7 cells. The flow cytometry analysis revealed that these compounds significantly increased the percentage of apoptotic cells in a dose-dependent manner .

Antitumor Activity Assessment

In another investigation focusing on various oxadiazole derivatives, it was found that Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine showed enhanced antitumor activity compared to traditional chemotherapeutics like doxorubicin. This was attributed to its unique structural features that facilitate better interaction with cellular targets involved in cell proliferation and survival .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the piperidine ring and the phenyl group attached to the oxadiazole significantly influence the biological activity of these compounds. For instance:

- Substituents on the Phenyl Ring : Electron-donating groups enhance cytotoxicity.

- Piperidine Modifications : Alterations can lead to improved selectivity towards cancer cells while minimizing effects on normal cells.

Propriétés

IUPAC Name |

tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-18(2,3)24-17(22)21-11-9-14(10-12-21)16-20-19-15(23-16)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFMLZFLQRQWIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.